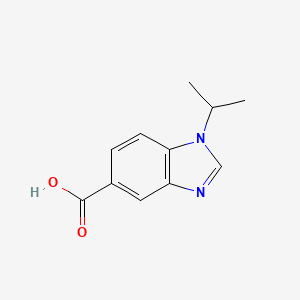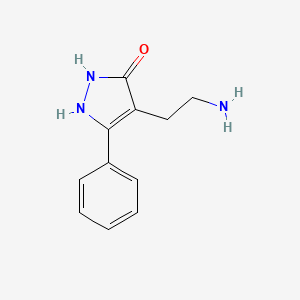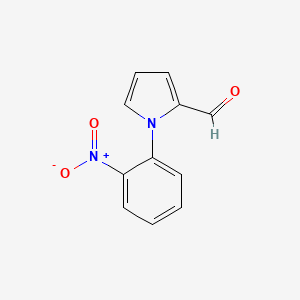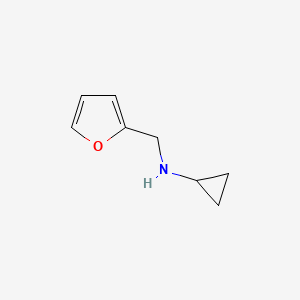
Benzenamine, 2-(pentyloxy)-
説明
The provided papers do not directly discuss "Benzenamine, 2-(pentyloxy)-", but they do provide insights into related chemical compounds and their properties. The first paper discusses the synthesis and properties of luminescent N-alkylated 2-(2'-hydroxyphenyl)benzimidazole and N-arylated 9,10-phenanthroimidazole borate complexes, which are structurally related to benzenamine derivatives . The second paper focuses on the analysis of 2-(2'-hydroxyphenyl)benzimidazole using principal component analysis and global analysis, which could be relevant for the study of benzenamine derivatives . The third paper describes the synthesis of 5-substituted-3-phenacyloxime-1,2,4-oxadiazoles from acetylated or benzoylated benzoylthiacetamide, which provides a context for the types of reactions benzenamine derivatives might undergo .
Synthesis Analysis
The synthesis of benzenamine derivatives can be complex and often involves multiple steps. The first paper provides an example of synthesizing luminescent borate complexes, which may involve similar synthetic strategies to those used for benzenamine derivatives . The second paper does not discuss synthesis but rather the analysis of the compound using spectroscopic techniques . The third paper outlines a synthesis route for related heterocyclic compounds, which could offer insights into potential synthetic pathways for benzenamine derivatives .
Molecular Structure Analysis
The molecular structure of benzenamine derivatives is crucial for understanding their chemical behavior. The first paper's focus on luminescent borate complexes suggests that the molecular structure can significantly influence the optical properties of these compounds . The second paper's use of principal component analysis to study the molecular structure of 2-(2'-hydroxyphenyl)benzimidazole in different pH conditions could be applied to benzenamine derivatives to understand their behavior under various conditions .
Chemical Reactions Analysis
Chemical reactions involving benzenamine derivatives can be diverse. The first paper does not provide specific reactions for benzenamine derivatives but does discuss the excited state intramolecular proton transfer, which could be relevant for understanding the reactivity of benzenamine derivatives . The third paper provides a detailed reaction mechanism for the synthesis of oxadiazoles, which could be analogous to reactions involving benzenamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenamine derivatives are determined by their molecular structure. The first paper's discussion of the optical properties of the synthesized complexes indicates that benzenamine derivatives could also exhibit interesting optical properties . The second paper's determination of pKa values and concentration profiles for 2-(2'-hydroxyphenyl)benzimidazole could be relevant for predicting the acid-base behavior of benzenamine derivatives . The third paper does not directly discuss the physical properties of benzenamine derivatives but provides a context for understanding the spectral properties of related compounds .
科学的研究の応用
Materials Science and Chemistry Applications
Langmuir-Blodgett Film Formation and Second-Harmonic-Generation Studies : Ruthenium(II) surfactants incorporating derivatives of benzenamine have been synthesized, characterized, and their ability to form Langmuir-Blodgett (LB) films studied. These compounds, including variants with long hydrocarbon chains, exhibit second-harmonic-generation (SHG) behavior, indicating their potential in nonlinear optical applications (Chu & Yam, 2001).
Synthesis and Characterization of Copper Complexes : Copper complexes with N-imine pendant derivatives of 2-(methylthio)aniline, a compound structurally related to benzenamine derivatives, have been synthesized. These complexes show promising antimicrobial activity and significant cytotoxic effects on mammalian cell cultures, indicating their potential in medical applications (Cross et al., 2017).
Photovoltaic Properties : Star-shaped molecules with benzenamine derivatives have been designed and synthesized for use in organic solar cells (OSCs). These molecules demonstrate strong absorption in the visible wavelength range and exhibit power conversion efficiencies, highlighting their potential in renewable energy technologies (Wu et al., 2009).
Pharmacology and Biomedical Applications
Chemosensor for Silver Ions : Derivatives of benzenamine have been developed as highly selective chemosensors for Ag(+) ions, with strong fluorescent enhancement upon binding. This property is attributed to an increase in intramolecular charge transfer (ICT), demonstrating the compound's utility in chemical sensing applications (Tharmaraj et al., 2012).
PET Imaging of the Serotonin Transporter : A series of fluorine-18 labeled derivatives, including benzenamine derivatives, have been synthesized and evaluated for their potential in PET imaging of the serotonin transporter (SERT) in the brain. This research aids in understanding physiological and disease states involving the serotonergic system (Wang et al., 2009).
将来の方向性
特性
IUPAC Name |
2-pentoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEQZAIBXFYINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406234 | |
| Record name | Benzenamine, 2-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 2-(pentyloxy)- | |
CAS RN |
52464-51-4 | |
| Record name | 2-(Pentyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52464-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)


![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)


![2-[(3-Methoxyphenyl)methylamino]ethanol](/img/structure/B1309389.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)
